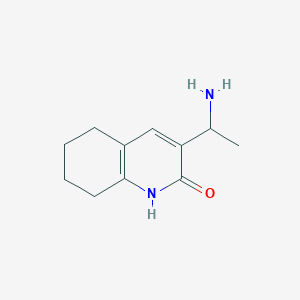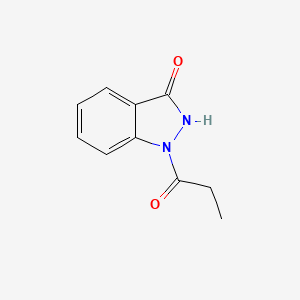![molecular formula C11H10N2O B11905266 2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one CAS No. 112521-56-9](/img/structure/B11905266.png)
2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which combines an imidazole ring with an isoquinoline moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an isoquinoline derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinoline or imidazole derivatives .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, the compound has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation . The inhibition of these targets results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Another heterocyclic compound with similar structural features and biological activities.
2,3-Dihydroimidazo[2,1-b]thiazole: Known for its dual kinase inhibition properties.
2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole: Exhibits antiaggregant and antiarrhythmic activities.
Uniqueness: 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These features contribute to its distinct biological activities and make it a valuable scaffold for drug development .
Properties
CAS No. |
112521-56-9 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3,10-dihydro-2H-imidazo[1,2-b]isoquinolin-5-one |
InChI |
InChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)7-10-12-5-6-13(10)11/h1-4H,5-7H2 |
InChI Key |
QIVYEQBVTUZHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)

![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)



![3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile](/img/structure/B11905275.png)
